molecular formula C9H17NO5 B1370965 (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid CAS No. 86123-95-7

(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid

Cat. No. B1370965
CAS RN: 86123-95-7
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid” is a compound that is related to the tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . This compound is a hydrate and has a molecular weight of 207.23 . It is a white to off-white solid at room temperature .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Synthesis Techniques :

    • A practical and scalable enantioselective synthesis method for a related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, was developed, highlighting the importance of such compounds in organic synthesis processes (Alonso et al., 2005).
  • Use in Neuroexcitant Synthesis :

    • Research into the enantioselective synthesis of neuroexcitant analogs utilized compounds like (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, underscoring their potential in synthesizing neurologically active substances (Pajouhesh et al., 2000).
  • Role in Renin Inhibitor Synthesis :

    • A stereoselective synthesis of a related compound was used for creating renin inhibitory peptides, showcasing the utility of these compounds in developing hypertension treatments (Thaisrivongs et al., 1987).
  • Synthesis of β-Amino Acid Derivatives :

    • The compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are crucial in the development of various pharmaceuticals (Davies et al., 1997).
  • Crystal and Molecular Structure Analysis :

    • Crystal and molecular structure analyses of derivatives of this compound have provided insights into conformational behaviors that are significant in the field of molecular modeling and drug design (Cetina et al., 2003).
  • Development of Synthetic Handles :

    • Its derivatives have been synthesized for use as handles in solid-phase peptide synthesis, demonstrating its versatility in peptide and protein research (Gaehde & Matsueda, 2009).
  • Contributions to Microsporin Synthesis :

    • Efforts in synthesizing key fragments of microsporin B, an unusual amino acid residue, used isomers of this compound, indicating its role in the synthesis of complex natural products (Swaroop et al., 2014).
  • Application in Chiroptical Properties Studies :

    • Studies on the chiroptical properties of amino acid-derived polymers used derivatives of (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, highlighting its application in polymer chemistry (Qu et al., 2009).
  • Designing Anticancer Agents :

    • Functionalized amino acid derivatives, including those of (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid, have been synthesized and evaluated for their potential in designing anticancer agents (Kumar et al., 2009).
  • Synthesis of Isoxazole-Containing Analogues :

    • The compound played a role in the enantioselective synthesis of isoxazole-containing analogues of neuroexcitants, which are crucial in neuroscience research (Pajouhesh & Curry, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

Future Directions

The use of AAILs in organic synthesis is a promising area of research . The development of novel room-temperature ionic liquids consisting of the anions of commercially available tert-butyloxycarbonyl-protected amino acids could expand the applicability of AAILs .

properties

IUPAC Name

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650672
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid

CAS RN

86123-95-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86123-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(R)-2-amino-3-methoxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.